molecular formula C19H22N2O5 B050089 Methyldopa-phenylalanine CAS No. 119933-71-0

Methyldopa-phenylalanine

Cat. No.: B050089
CAS No.: 119933-71-0
M. Wt: 358.4 g/mol
InChI Key: BOIYMVUPSRYBCA-LIRRHRJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyldopa-phenylalanine, commonly referred to as L-Methyldopa (chemical formula: $ C{10}H{13}NO4 \cdot 1.5H2O $), is a synthetic amino acid derivative and a methylated analog of the endogenous neurotransmitter precursor 3,4-dihydroxy-L-phenylalanine (Levodopa, L-Dopa). It features a methyl group (-CH$3$) at the alpha carbon of the alanine side chain, distinguishing it structurally from Levodopa . Methyldopa is primarily used as an antihypertensive agent, functioning as a centrally acting α$2$-adrenergic receptor agonist. Its mechanism involves conversion to α-methylnorepinephrine in the brain, which inhibits sympathetic outflow, reducing peripheral vascular resistance .

Key chemical identifiers include:

  • CAS Number: 555-30-6 (anhydrous), 41372-08-1 (sesquihydrate)
  • IUPAC Name: (2S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
  • Stereochemistry: The S-isomer is pharmacologically active, contributing to its efficacy .

Properties

CAS No.

119933-71-0

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H22N2O5/c1-19(20,11-13-7-8-15(22)16(23)10-13)18(26)21-14(17(24)25)9-12-5-3-2-4-6-12/h2-8,10,14,22-23H,9,11,20H2,1H3,(H,21,26)(H,24,25)/t14-,19-/m0/s1

InChI Key

BOIYMVUPSRYBCA-LIRRHRJNSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Synonyms

alpha-methyldopa-Phe
methyldopa-phenylalanine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

A comparative analysis of Methyldopa with structurally related phenylalanine derivatives is outlined below:

Compound Structure Key Differences Primary Use References
Methyldopa Methyl group at alpha carbon of alanine side chain; 3,4-dihydroxyphenyl group Methylation prevents decarboxylation to dopamine; enhances central α$_2$ agonism Hypertension
Levodopa (L-Dopa) No methyl group; 3,4-dihydroxyphenyl group Decarboxylated to dopamine in the CNS Parkinson’s disease
4-Methyl-L-phenylalanine Methyl group at para position on phenyl ring; no hydroxyl groups Alters substrate specificity in enzyme assays; no CNS activity Biochemical research (enzyme substrates)
meta-Tyrosine Hydroxyl group at meta position on phenyl ring; no methyl group Substrate for phenylalanine hydroxylase; involved in tyrosine metabolism Research on metabolic disorders

Structural Insights :

  • Methyldopa’s methyl group at the alpha carbon prevents its conversion to dopamine, unlike Levodopa, which is rapidly metabolized into dopamine via aromatic L-amino acid decarboxylase (AADC) .
  • The 3,4-dihydroxyphenyl moiety in Methyldopa and Levodopa is critical for receptor binding, but methylation in Methyldopa shifts its activity from dopaminergic to adrenergic pathways .
Pharmacological and Metabolic Comparison
Parameter Methyldopa Levodopa 4-Methyl-L-phenylalanine
Mechanism Central α$_2$-adrenergic agonist Dopamine precursor Enzyme substrate/competitive inhibitor
Metabolism Converted to α-methylnorepinephrine; excreted as 3-O-methyl-methyldopa (30–40%) Decarboxylated to dopamine; metabolized to homovanillic acid (HVA) Not extensively studied; likely hepatic
Half-Life 1.5–2 hours 0.75–1.5 hours N/A
Clinical Indications Hypertension (pregnancy-safe) Parkinson’s disease Research tool

Key Findings :

  • Methyldopa’s 3-O-methyl metabolite is inactive, but its accumulation in renal impairment necessitates dose adjustments .
  • 4-Methyl-L-phenylalanine lacks therapeutic applications but is used in studying phenylketonuria (PKU) and amino acid transport .

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